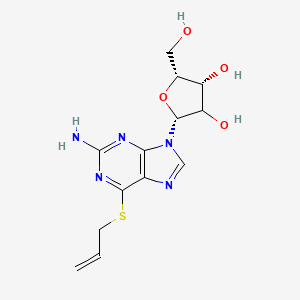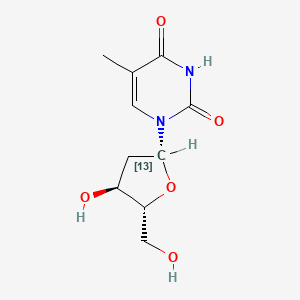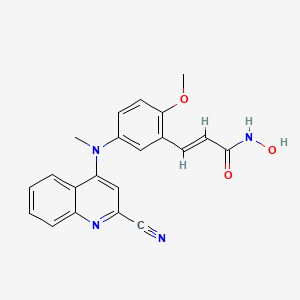
Tubulin/HDAC-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin/HDAC-IN-1 is a compound that functions as a dual inhibitor for tubulin and histone deacetylase 8 (HDAC8). It achieves this by interacting with tubulin through CH/π interaction and with HDAC8 through hydrogen bond interaction. This compound effectively inhibits tubulin polymerization and selectively targets HDAC8 with an IC50 of 150 nM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/HDAC-IN-1 involves the preparation of α-phthalimido-substituted chalcones-based hybrids. These compounds are synthesized and characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, mass spectroscopy, and X-ray analysis
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin/HDAC-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tubulin/HDAC-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tubulin polymerization and HDAC activity.
Biology: Investigated for its role in cell cycle regulation and apoptosis induction.
Industry: Utilized in the development of novel therapeutic agents targeting tubulin and HDAC pathways.
Wirkmechanismus
Tubulin/HDAC-IN-1 exerts its effects by inhibiting tubulin polymerization and selectively targeting HDAC8. The compound interacts with tubulin through CH/π interaction and with HDAC8 through hydrogen bond interaction . This dual inhibition disrupts the normal function of tubulin and HDAC8, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the colchicine binding site in tubulin protein and the active site of HDAC8 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aroyl Benzofuran-Based Hydroxamic Acids: Potential tubulin–HDAC dual inhibitors with excellent antiproliferative activity.
Vorinostat (SAHA): A hydroxamate that shows activity against class I and class II histone deacetylases.
Uniqueness
Tubulin/HDAC-IN-1 is unique due to its dual inhibition properties, effectively targeting both tubulin polymerization and HDAC8 activity. This dual mechanism of action enhances its potential as an anticancer agent, providing a synergistic effect that is not commonly observed in single-target inhibitors.
Eigenschaften
Molekularformel |
C21H18N4O3 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(E)-3-[5-[(2-cyanoquinolin-4-yl)-methylamino]-2-methoxyphenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C21H18N4O3/c1-25(19-12-15(13-22)23-18-6-4-3-5-17(18)19)16-8-9-20(28-2)14(11-16)7-10-21(26)24-27/h3-12,27H,1-2H3,(H,24,26)/b10-7+ |
InChI-Schlüssel |
QHXOKFICRLZQNX-JXMROGBWSA-N |
Isomerische SMILES |
CN(C1=CC(=C(C=C1)OC)/C=C/C(=O)NO)C2=CC(=NC3=CC=CC=C32)C#N |
Kanonische SMILES |
CN(C1=CC(=C(C=C1)OC)C=CC(=O)NO)C2=CC(=NC3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


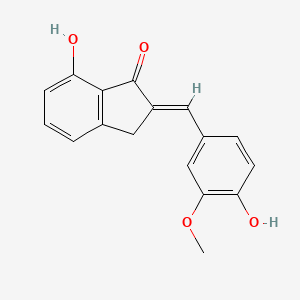
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
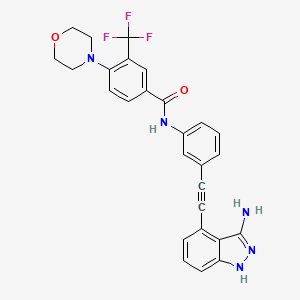
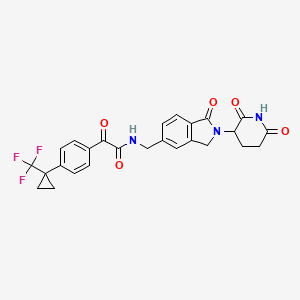
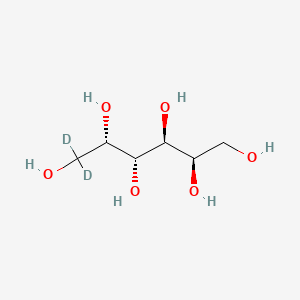
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)
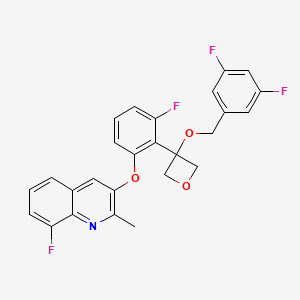

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)

